molecular formula C13H13BrN2 B160457 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 127792-80-7

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B160457
M. Wt: 277.16 g/mol
InChI Key: FCKKUEPMSPRIAO-UHFFFAOYSA-N
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Description

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic aromatic compound that is a derivative of indole and has been used in a variety of scientific research applications. This compound has been studied due to its potential therapeutic and biochemical properties, as well as its ability to serve as a building block for further synthesis of other compounds. It is also known as BTHPI, and is a useful tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Neuropharmacological Effects

  • Serotonin Receptor Modulation : The compound and its derivatives, often referred to under names such as RU 24969, have been identified as potent modulators of serotonin (5-HT) receptors. Studies have shown that RU 24969 can induce hyperlocomotion in rats, an effect mediated by 5-HT1A receptors, suggesting its potential utility in exploring the role of these receptors in movement and possibly in disorders related to motor function (Kalkman, 1995).

  • Impact on Serotonin Neuron Properties : Investigations into mice lacking 5-HT1A receptors revealed that the absence of this receptor significantly increased the firing rate of dorsal raphe 5-HT neurons, demonstrating the critical role of 5-HT1A receptors in regulating serotonin neuron activity. Such findings underscore the importance of compounds like RU 24969 in dissecting the complex interplay between various serotonin receptors and neuronal firing rates (Richer, Hen, & Blier, 2002).

Pharmacokinetics and Tissue Distribution

  • Distribution and Excretion : A study on YMR-65, a derivative of 5-bromoindole, highlighted its pharmacokinetics, tissue distribution, and excretion patterns in rats. This research is crucial for understanding the bioavailability, systemic distribution, and clearance of such compounds, which is vital for their potential therapeutic applications (Fan et al., 2018).

Anticancer Activity

  • Tubulin Polymerization Inhibition : YMR-65 has been identified as a new tubulin polymerization inhibitor with promising anticancer activity. By interfering with tubulin dynamics, which is crucial for cell division, such compounds offer a novel approach to cancer therapy, particularly in targeting rapidly proliferating tumor cells (Fan et al., 2018).

Anti-inflammatory Properties

  • Leukotriene Modulation : The compound AM103, which features a modified indole structure, has been shown to inhibit 5-lipoxygenase-activating protein (FLAP), thereby reducing the production of proinflammatory leukotrienes. This action suggests potential applications in treating inflammatory conditions, such as asthma, by modulating leukotriene pathways (Lorrain et al., 2009).

Antiestrogenic Effects

  • Estrogen Receptor Antagonism : Indole derivatives have been investigated for their binding affinities to the estrogen receptor, showing significant estrogen antagonistic activities without notable agonistic effects. This points to their potential use in conditions where estrogen modulation is desired, such as certain types of breast cancer (von Angerer, Knebel, Kager, & Ganss, 1990).

properties

IUPAC Name

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKKUEPMSPRIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377119
Record name 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

CAS RN

127792-80-7
Record name 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4.29 gm (77 mmol) potassium hydroxide in 50 ml methanol were added 5.0 gm (26 mmol) 5-bromoindole and 7.84 gm (51 mmol) 4piperidone .HCl.H2O and the reaction mixture was stirred for 18 hours at reflux under a nitrogen atmosphere. The reaction mixture was cooled to ambient temperature, diluted with 500 ml water and the mixture extracted well with dichloromethane. The combined organic extracts were washed with water followed by saturated aqueous sodium chloride and dried over sodium sulfate. The remaining organics were concentrated under reduced pressure to give 6.23 gm (86.5%) of the title compound as a yellow oil.
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
86.5%

Synthesis routes and methods II

Procedure details

Beginning with 6.2 gm (31.6 mMol) 5-bromo-1H-indole and 4.7 gm (30.6 mmol) 4-piperidone monohydrate hydrochloride, 7.93 gm (93%) of the title compound were recovered as a solid.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Yield
93%

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